(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene
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Overview
Description
(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene is an organic compound characterized by the presence of two bromophenyl groups and two phenylethene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene typically involves the reaction of 4-bromobenzaldehyde with diphenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene is used as a building block for the synthesis of more complex organic molecules.
Biology
The compound has been studied for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules .
Medicine
Research in medicine has explored the use of this compound in drug development, particularly in the design of molecules with potential therapeutic effects .
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable and functionalized structures .
Mechanism of Action
The mechanism of action of (Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and alterations in gene expression .
Comparison with Similar Compounds
Similar Compounds
- (Z)-1,2-Bis(4-chlorophenyl)-1,2-diphenylethene
- (Z)-1,2-Bis(4-fluorophenyl)-1,2-diphenylethene
- (Z)-1,2-Bis(4-iodophenyl)-1,2-diphenylethene
Uniqueness
(Z)-1,2-Bis(4-bromophenyl)-1,2-diphenylethene is unique due to the presence of bromine atoms, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, and iodinated counterparts .
Properties
Molecular Formula |
C26H18Br2 |
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Molecular Weight |
490.2 g/mol |
IUPAC Name |
1-bromo-4-[(Z)-2-(4-bromophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25- |
InChI Key |
BBSNJTOHVHUCRF-QPLCGJKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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